molecular formula C17H16N2O2 B5860896 N-(4-cyanophenyl)-2-(4-ethylphenoxy)acetamide

N-(4-cyanophenyl)-2-(4-ethylphenoxy)acetamide

Cat. No.: B5860896
M. Wt: 280.32 g/mol
InChI Key: OEDVKFKXWYLEDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-cyanophenyl)-2-(4-ethylphenoxy)acetamide: is an organic compound that features a cyanophenyl group and an ethylphenoxy group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-cyanophenyl)-2-(4-ethylphenoxy)acetamide typically involves the following steps:

    Formation of 4-ethylphenoxyacetic acid: This can be achieved by reacting 4-ethylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Amidation Reaction: The 4-ethylphenoxyacetic acid is then reacted with 4-cyanophenylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-cyanophenyl)-2-(4-ethylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The ethyl group can be oxidized to form a carboxylic acid.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are common.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed under basic conditions.

Major Products

    Oxidation: 4-ethylphenoxyacetic acid can be converted to 4-carboxyphenoxyacetic acid.

    Reduction: The nitrile group can be converted to 4-aminophenyl-2-(4-ethylphenoxy)acetamide.

    Substitution: The phenoxy group can be replaced by other nucleophiles to form various substituted derivatives.

Scientific Research Applications

N-(4-cyanophenyl)-2-(4-ethylphenoxy)acetamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Materials Science: It may be utilized in the development of new materials with specific properties.

    Biological Studies: The compound can be used to study the interactions of cyanophenyl and ethylphenoxy groups with biological targets.

Mechanism of Action

The mechanism of action of N-(4-cyanophenyl)-2-(4-ethylphenoxy)acetamide depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The cyanophenyl group can participate in hydrogen bonding and π-π interactions, while the ethylphenoxy group can provide hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-cyanophenyl)-2-(4-methylphenoxy)acetamide
  • N-(4-cyanophenyl)-2-(4-chlorophenoxy)acetamide
  • N-(4-cyanophenyl)-2-(4-methoxyphenoxy)acetamide

Uniqueness

N-(4-cyanophenyl)-2-(4-ethylphenoxy)acetamide is unique due to the presence of both the cyanophenyl and ethylphenoxy groups, which confer specific chemical properties and reactivity. The ethyl group provides additional steric bulk and hydrophobicity compared to similar compounds with smaller substituents like methyl or methoxy groups.

Properties

IUPAC Name

N-(4-cyanophenyl)-2-(4-ethylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c1-2-13-5-9-16(10-6-13)21-12-17(20)19-15-7-3-14(11-18)4-8-15/h3-10H,2,12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEDVKFKXWYLEDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.